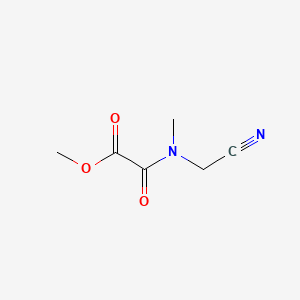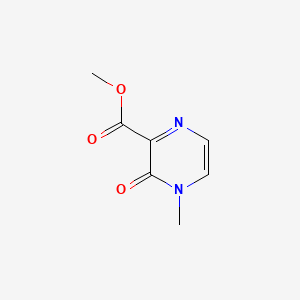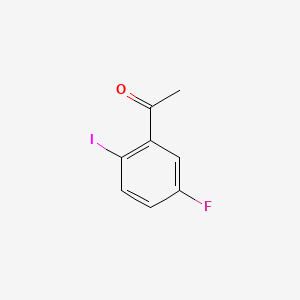
Dutasteride-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dutasteride-d3 is a deuterated form of dutasteride, a synthetic 4-azasteroid compound. Dutasteride is primarily used to treat benign prostatic hyperplasia, a condition characterized by an enlarged prostate gland. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of dutasteride due to its stable isotope labeling.
Mécanisme D'action
Biochemical Pathways
The biochemical pathway of Dutasteride-d3 involves the inhibition of the conversion of testosterone to DHT . This process is facilitated by the 5α-reductase enzymes. By inhibiting these enzymes, this compound prevents the conversion of testosterone to DHT, thereby reducing the levels of DHT in the body . This action affects the androgen signaling pathway, leading to a decrease in the size of an enlarged prostate and alleviation of symptoms associated with BPH .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of DHT levels in the body . This leads to a decrease in the size of an enlarged prostate and helps to alleviate symptoms of BPH . In addition, this compound has been shown to significantly reduce the clinical progression of BPH .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the formulation of the administered medication can significantly impact the bioavailability and peak exposure of this compound . Therefore, the choice of formulation is crucial for obtaining the optimal pharmacokinetic properties of this compound. Furthermore, the presence of other medications can potentially interact with this compound, affecting its action and efficacy .
Analyse Biochimique
Biochemical Properties
Dutasteride-d3 selectively inhibits both the type I and type II isoforms of steroid 5α-reductase . These enzymes convert testosterone into dihydrotestosterone (DHT), a primary hormonal mediator involved in the development and enlargement of the prostate gland . By inhibiting these enzymes, this compound reduces the levels of circulating DHT .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to inhibit testosterone-induced progression of bladder cancer (BCa) cells . This compound treatment led to significant inhibition of testosterone-induced increase dependent on AR and SLC39A9 in cell viability and migration of BCa cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to 5α-reductase enzymes in a potent, selective, and irreversible manner . This binding inhibits the conversion of testosterone into DHT, thereby reducing the levels of circulating DHT .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to have a prolonged effect over time. For instance, a study found that a single 4-mg dose of Dutasteride led to a 70% reduction in androstanediol glucuronide, a marker of the drug’s pharmacologic effect . This suggests that this compound has a long-lasting impact on cellular function .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed to vary with different dosages. For example, one study found that the hair growth effect of 0.5 mg Dutasteride was higher than 5 mg Finasteride . This suggests that this compound may have a dose-dependent effect in these models .
Metabolic Pathways
This compound is involved in the metabolic pathway that converts testosterone into DHT . This process involves the enzymes 5α-reductase type I and II, which this compound selectively inhibits .
Subcellular Localization
The subcellular localization of this compound is not explicitly documented. Given that it inhibits 5α-reductase enzymes, which are intracellular enzymes , it can be inferred that this compound likely acts within cells
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Dutasteride-d3 involves the incorporation of deuterium atoms into the dutasteride molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The process typically involves the use of deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) under controlled conditions of temperature and pressure.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure the efficient incorporation of deuterium atoms. The reaction conditions are optimized to maximize yield and purity, and the final product undergoes rigorous quality control to meet pharmaceutical standards.
Analyse Des Réactions Chimiques
Types of Reactions: Dutasteride-d3 undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide)
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield deuterated analogs with altered functional groups.
Applications De Recherche Scientifique
Dutasteride-d3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of dutasteride in the body.
Metabolic Pathway Analysis: Helps in identifying and quantifying metabolites of dutasteride.
Drug Interaction Studies: Used to investigate potential interactions between dutasteride and other drugs.
Biological Research: Employed in studies related to androgen receptor signaling and prostate cancer.
Industrial Applications: Used in the development of new formulations and delivery systems for dutasteride.
Comparaison Avec Des Composés Similaires
Finasteride: Another 5-alpha-reductase inhibitor used to treat benign prostatic hyperplasia and androgenetic alopecia.
Tamsulosin: An alpha-blocker used to improve urinary flow in patients with benign prostatic hyperplasia.
Epristeride: A non-competitive inhibitor of 5-alpha-reductase, primarily marketed in China.
Uniqueness of Dutasteride-d3: this compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in pharmacokinetic and metabolic studies. Unlike finasteride, which selectively inhibits type II 5-alpha-reductase, this compound inhibits both type I and type II isoforms, leading to a more comprehensive reduction in DHT levels.
Propriétés
Numéro CAS |
1131341-46-2 |
|---|---|
Formule moléculaire |
C27H30F6N2O2 |
Poids moléculaire |
531.558 |
Nom IUPAC |
(1S,3aS,3bS,5aR,9aR,9bS,11aS)-9a,11a-dimethyl-7-oxo-N-[2,4,5-trideuterio-3,6-bis(trifluoromethyl)phenyl]-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide |
InChI |
InChI=1S/C27H30F6N2O2/c1-24-11-9-17-15(4-8-21-25(17,2)12-10-22(36)35-21)16(24)6-7-19(24)23(37)34-20-13-14(26(28,29)30)3-5-18(20)27(31,32)33/h3,5,10,12-13,15-17,19,21H,4,6-9,11H2,1-2H3,(H,34,37)(H,35,36)/t15-,16-,17-,19+,21+,24-,25+/m0/s1/i3D,5D,13D |
Clé InChI |
JWJOTENAMICLJG-XHGXNVPLSA-N |
SMILES |
CC12CCC3C(C1CCC2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CCC5C3(C=CC(=O)N5)C |
Synonymes |
(4aR,4bS,6aS,7S,9aS,9bS,11aR)-N-[2,5-Bis(trifluoromethyl)phenyl]-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-4a,6a-dimethyl-2-oxo-1H-Indeno[5,4-f]quinoline-7-carboxamide-d3; (5α,17β)-N-[2,5-Bis(trifluoromethyl)phenyl]-3-oxo-4-azaandrost-1-ene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Oxa-7,8-diazaspiro[4.4]nonane](/img/structure/B570872.png)



![Bicyclo[2.2.1]heptane-2,3-dicarboxamide](/img/structure/B570881.png)


![2-Oxobicyclo[2.2.1]heptane-1-carbonyl chloride](/img/structure/B570884.png)


